3,5-Dichloro-4-methoxycinnamic acid chemical structure and properties
3,5-Dichloro-4-methoxycinnamic acid chemical structure and properties
Topic: 3,5-Dichloro-4-methoxycinnamic acid chemical structure and properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
3,5-Dichloro-4-methoxycinnamic acid (CAS 24076-35-5) represents a halogenated derivative of the phenylpropanoid class. While often encountered as a stable transformation product (TP) of the UV filter ethylhexyl methoxycinnamate (EHMC) in chlorinated aqueous environments, its structural motif offers significant utility in medicinal chemistry. The introduction of chlorine atoms at the 3- and 5-positions of the aromatic ring imparts enhanced lipophilicity and metabolic stability compared to its non-halogenated parent, 4-methoxycinnamic acid. This guide details its physicochemical identity, synthetic pathways, and potential as a scaffold for bioactive compound development.[1]
Chemical Identity & Structural Analysis[2][3][4]
The molecule consists of a cinnamic acid backbone substituted with a methoxy group at the para position and two chlorine atoms at the meta positions relative to the acrylic acid side chain. The steric bulk and electron-withdrawing nature of the chlorine substituents significantly alter the electronic landscape of the aromatic ring, influencing both pKa and binding affinity in biological targets.
| Attribute | Detail |
| IUPAC Name | (2E)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enoic acid |
| Common Synonyms | 3,5-Dichloro-4-methoxycinnamic acid; 3,5-diCl-4-MCA |
| CAS Number | 24076-35-5 |
| Molecular Formula | C₁₀H₈Cl₂O₃ |
| Molecular Weight | 247.07 g/mol |
| SMILES | COC1=C(Cl)C=C(C=C1Cl)\C=C\C(=O)O |
| InChI Key | InChI=1S/C10H8Cl2O3/c1-15-10-8(11)4-6(5-9(10)12)2-3-7(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Structural Considerations
-
Stereochemistry: The double bond predominantly adopts the (E)-configuration (trans) due to steric hindrance, which is thermodynamically more stable than the (Z)-isomer.
-
Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance, while the chlorines are electron-withdrawing groups (EWG) by induction. This "push-pull" system fine-tunes the acidity of the carboxylic tail and the reactivity of the aromatic ring.
Physicochemical Properties[2][8][13]
The following data aggregates experimental values and high-confidence predictive models essential for formulation and pharmacokinetic profiling.
| Property | Value / Range | Implication for Research |
| Physical State | White to off-white crystalline powder | Standard solid-state handling. |
| Melting Point | 208–212 °C (Predicted) | High thermal stability; suitable for high-temp reactions. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires co-solvents (DMSO, EtOH) for bio-assays. |
| Solubility (Organic) | Soluble in DMSO, Methanol, DMF | Compatible with standard organic synthesis workflows. |
| pKa (Acid) | ~4.1 (Predicted) | Slightly more acidic than cinnamic acid (pKa ~4.44) due to Cl induction. |
| LogP (Octanol/Water) | ~3.2 (Predicted) | Moderate lipophilicity; likely membrane permeable. |
| UV Max ( | ~290–300 nm | Useful for HPLC detection; overlaps with UV-B spectrum. |
Synthesis & Manufacturing Protocols
Primary Synthetic Route: Knoevenagel Condensation
The most robust method for synthesizing 3,5-dichloro-4-methoxycinnamic acid involves the Knoevenagel condensation of 3,5-dichloro-4-methoxybenzaldehyde with malonic acid. This route is preferred for its high yield and stereoselectivity for the (E)-isomer.
Protocol:
-
Reagents: 3,5-Dichloro-4-methoxybenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalytic, 0.1 eq).
-
Reaction: Dissolve the aldehyde and malonic acid in pyridine. Add piperidine.
-
Conditions: Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases (decarboxylation).
-
Workup: Cool the mixture and pour into ice-cold dilute HCl (1M). The product precipitates as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
Environmental Formation (Degradation Pathway)
In environmental contexts, this compound is generated via the chlorination of the sunscreen agent 2-Ethylhexyl 4-methoxycinnamate (EHMC).
-
Mechanism: Electrophilic aromatic substitution of chlorine onto the activated aromatic ring of EHMC, followed by ester hydrolysis or oxidative cleavage.
-
Significance: Researchers studying wastewater toxicity must distinguish this stable byproduct from the parent compound.
Visualization of Synthetic & Environmental Pathways
Figure 1: Comparison of the controlled laboratory synthesis via Knoevenagel condensation and the environmental formation pathway from sunscreen degradation.
Biological & Pharmacological Potential[1][9][13][14][15][16][17]
While direct clinical data for this specific derivative is limited compared to its non-chlorinated analogs, its structure suggests specific utility in Structure-Activity Relationship (SAR) studies.
Metabolic Stability (SAR Insight)
The presence of chlorine atoms at the 3- and 5-positions blocks metabolic hydroxylation. In typical phenolic metabolism, these positions are susceptible to Phase I oxidation (e.g., by Cytochrome P450).
-
Hypothesis: 3,5-Dichloro substitution extends the biological half-life of the scaffold compared to 4-methoxycinnamic acid.
-
Application: This motif is valuable for designing "hard drugs" (compounds resistant to metabolism) targeting the same receptors as natural hydroxycinnamic acids (e.g., antioxidant response elements, PPARs).
Antimicrobial & Anti-inflammatory Activity
Cinnamic acid derivatives are well-documented inhibitors of bacterial growth and inflammation.
-
Mechanism: The
-unsaturated carbonyl moiety acts as a Michael acceptor, potentially alkylating nucleophilic residues (e.g., cysteine thiols) on microbial enzymes or inflammatory mediators (e.g., NF-κB pathway). -
Lipophilicity: The increased LogP (~3.2) facilitates passive transport across bacterial cell membranes, potentially enhancing potency against Gram-positive strains relative to the parent acid.
Analytical Characterization
For verification of identity and purity, the following spectral features are diagnostic.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion:
~246 (dominant ion for Cl isotope). -
Isotope Pattern: A distinct M, M+2, M+4 pattern in a 9:6:1 ratio (characteristic of two chlorine atoms).
-
Fragmentation: Loss of the methoxy group (
) and decarboxylation ( ) are common fragmentation pathways.
NMR Spectroscopy ( H NMR, 300 MHz, DMSO- )
-
Aromatic Protons: A singlet integrating to 2H at
~7.6–7.8 ppm (The 3,5-dichloro substitution makes the 2,6-protons chemically equivalent). -
Vinylic Protons: Two doublets with a large coupling constant (
Hz), confirming the trans ( ) geometry.-
-proton:
~6.5 ppm. -
-proton:
~7.5 ppm.
-
-proton:
-
Methoxy Group: A sharp singlet at
~3.8–3.9 ppm (3H).
Handling & Safety (SDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Use safety goggles. |
| STOT-SE | H335: May cause respiratory irritation.[2] | Handle in a fume hood. |
Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration to prevent the formation of persistent organic pollutants.
References
-
Sigma-Aldrich. (2024). (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid Product Specification. Link
-
Sanguineti, G. et al. (2025). "Experimental and theoretical studies on the photodegradation of 2-ethylhexyl 4-methoxycinnamate in the presence of reactive oxygen and chlorine species." ResearchGate. Link
-
National Institute of Standards and Technology (NIST). (2024). 3,5-Dimethoxy-4-hydroxycinnamic acid (Analog Reference). NIST Chemistry WebBook.[3] Link
-
BenchChem. (2024). Structure and Activity of Chlorinated Cinnamic Acid Derivatives. Link

